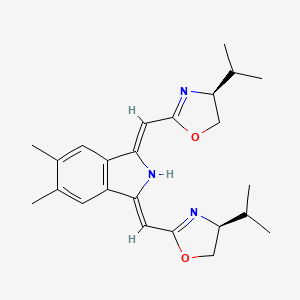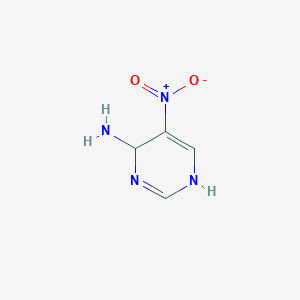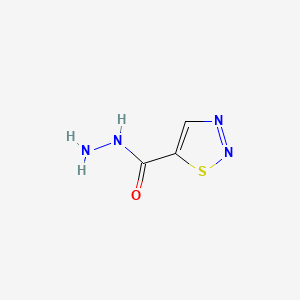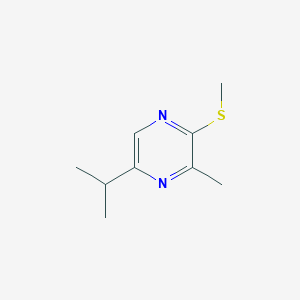![molecular formula C18H21NO4 B13106413 (S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B13106413.png)
(S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate typically involves the sequential reactions of 2-alkynylanilines with ketones. The process can be mediated by Brønsted acids or catalyzed by Lewis acids. For instance, using p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux conditions can yield the desired quinoline derivatives . Alternatively, the reaction can be carried out in toluene at elevated temperatures (110°C) with the presence of p-toluenesulfonic acid monohydrate and FeCl3 as catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of organic synthesis and catalysis can be applied to scale up the production. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydroquinoline derivatives, and various substituted quinoline compounds.
Applications De Recherche Scientifique
(S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups and quinoline core can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with DNA, proteins, and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the aromatic ring.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.
Dihydroquinoline: A reduced form of quinoline with additional hydrogen atoms.
Uniqueness
(S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate is unique due to its specific functional groups and stereochemistry. The presence of tert-butyl ester and hydroxyl groups provides additional reactivity and potential for diverse applications compared to simpler quinoline derivatives.
Propriétés
Formule moléculaire |
C18H21NO4 |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
tert-butyl (2S)-2,6-dihydroxy-2,3-dihydro-1H-benzo[f]quinoline-4-carboxylate |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-10-11(20)8-14-12-6-4-5-7-13(12)16(21)9-15(14)19/h4-7,9,11,20-21H,8,10H2,1-3H3/t11-/m0/s1 |
Clé InChI |
POBHDXFQCOFXQX-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H](CC2=C1C=C(C3=CC=CC=C23)O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC2=C1C=C(C3=CC=CC=C23)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-5H-thiazolo[3,2-a]pyrimidine](/img/structure/B13106335.png)


![3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione](/img/structure/B13106369.png)


![2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine](/img/structure/B13106384.png)




![2-[[(2R)-3-[2-(2-methoxyethoxy)ethoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetic acid](/img/structure/B13106414.png)

![1,1'-[2-Methyl-3-(pent-2-enyl)-2-cyclopenten-1-ylidene]bis(1H-indole)](/img/structure/B13106420.png)
